2-(Isochroman-7-yl)ethan-1-amine is a substituted isochroman derivative with an ethanamine substituent at the 7th position. Isochroman derivatives are a class of benzopyran compounds, characterized by a benzene ring fused to a dihydropyran ring. These compounds are found in various natural products and have been explored for diverse biological activities. [] While this specific molecule has not been explicitly described in the provided literature, its structure suggests potential as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
The compound is categorized under organic compounds and more specifically as a heterocyclic compound due to the presence of both carbon and nitrogen atoms in its structure. It is often studied for its pharmacological properties, particularly in the context of neurological and psychiatric disorders .
The synthesis of 2-(Isochroman-7-yl)ethan-1-amine can be achieved through various methods, primarily involving the reaction of isochroman derivatives with appropriate amines. One common synthetic route involves the following steps:
The molecular formula for 2-(Isochroman-7-yl)ethan-1-amine is CHN, indicating it contains 11 carbon atoms, 13 hydrogen atoms, and one nitrogen atom.
Crystallographic studies may reveal bond lengths and angles that help elucidate the compound's three-dimensional structure, which is essential for understanding its reactivity and interactions .
2-(Isochroman-7-yl)ethan-1-amine participates in various chemical reactions:
These reactions typically require specific conditions such as temperature control and choice of solvents to optimize yield and selectivity.
The mechanism of action for 2-(Isochroman-7-yl)ethan-1-amine primarily relates to its interaction with biological targets, particularly neurotransmitter receptors in the brain.
The amine group likely facilitates binding to receptors due to hydrogen bonding capabilities, while the isochroman structure may provide a hydrophobic region that interacts favorably with lipid membranes.
Studies on related compounds suggest that modifications in the isochroman structure can significantly alter receptor affinity and activity, indicating a structure-activity relationship that can guide further drug development .
The physical properties of 2-(Isochroman-7-yl)ethan-1-amine include:
It exhibits basic properties typical of amines, including solubility in polar solvents and reactivity towards electrophiles.
Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming identity and purity during synthesis .
2-(Isochroman-7-yl)ethan-1-amine has potential applications in various fields:
2-(Isochroman-7-yl)ethan-1-amine (CAS: 1367949-05-0) belongs to the isochroman class of heterocyclic compounds, characterized by a benzopyran scaffold with a fused oxygen-containing heterocycle. Isochromans represent a pharmaceutically significant subset of heterocyclic molecules due to their structural similarity to endogenous neurotransmitters and capacity for blood-brain barrier penetration. The compound features a primary ethylamine moiety at the C7 position, enabling hydrogen bonding and ionic interactions with biological targets, particularly in the central nervous system (CNS) [1] [2].
Structurally, it diverges from classical phenethylamines through the incorporation of a saturated isochroman ring system (3,4-dihydro-1H-isochromene), which imposes conformational constraints and enhances target selectivity. This molecular architecture contributes to moderate lipophilicity (estimated logP ≈ 1.78), optimizing distribution properties for CNS engagement [1] [5]. The primary amine group serves as a critical pharmacophore, mirroring neurotransmitter scaffolds in dopaminergic and serotonergic pathways while enabling salt formation for improved solubility [9].
Table 1: Key Molecular Properties of 2-(Isochroman-7-yl)ethan-1-amine
Property | Value/Description |
---|---|
IUPAC Name | 2-(3,4-dihydro-1H-isochromen-7-yl)ethan-1-amine |
Molecular Formula | C₁₁H₁₅NO |
Molecular Weight | 177.247 g/mol |
CAS Registry Number | 1367949-05-0 |
SMILES | C1COCC2=C1C=CC(=C2)CCN |
Hydrogen Bond Donors | 1 (amine group) |
Hydrogen Bond Acceptors | 2 (amine and ether oxygen) |
Isochromans emerged as pharmacologically relevant scaffolds in the late 20th century, with early patents disclosing derivatives for cardiovascular and neurological indications. The 1976 patent US4066648A marked a significant milestone, demonstrating substituted isochromans with piperazine side chains as antihypertensive agents [10]. This established the framework for structural modifications at the C7 position, later exploited for CNS-targeted designs.
The discovery of endogenous isochromanoids in olive oil and banana in the 1990s revealed natural antioxidant derivatives, stimulating research into their neuroprotective potential [2]. By the early 2000s, synthetic efforts focused on amine-functionalized variants, exemplified by the development of 3-(aminomethyl)isochroman (CAS 256229-12-6) as a serotonin transporter (SERT) inhibitor (IC₅₀ = 120 nM) [1]. Patent WO2019028165A1 (2019) specifically claimed isochroman-7-yl ethylamines for neurological and psychiatric disorders, highlighting the therapeutic rationale for 2-(Isochroman-7-yl)ethan-1-amine through dopamine and serotonin receptor modulation [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7